- An Acid/Base-Regulated Recyclable Strategy for Homogeneous Cinchona Alkaloid-Derived Primary Amine Organocatalysts in Aldol, Vinylogous Michael and Double-Michael Cascade ReactionsEuropean Journal of Organic Chemistry, 2015, 2015(26), 5755-5763,
Cas no 960050-60-6 ((9R)-9-Aminocinchonan-6'-ol)

(9R)-9-Aminocinchonan-6'-ol 化学的及び物理的性質
名前と識別子
-
- (9R)-9-Aminocinchonan-6'-ol
- (8alpha,9S)-9-Aminocinchonan-6'-ol
- 6-Hydroxyquinoline 4-(alpha-(7-vinyl-1,4-ethanopiperidine-2-yl)methaneamine)
- (9R)-9-Aminocinchonan-6′-ol (ACI)
- (9R)-9-AMino-Cinchonan-6′-ol
- 6′-Hydroxy-9-amino-9-deoxy-epi-quinidine
- 4-((R)-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 960050-60-6
-
- インチ: 1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2/t12-,13-,18+,19+/m0/s1
- InChIKey: BVEMLWTWKOYCIY-MBZVMHRFSA-N
- ほほえんだ: [C@@H](C1C=CN=C2C=CC(=CC=12)O)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)N
計算された属性
- せいみつぶんしりょう: 309.184112366 g/mol
- どういたいしつりょう: 309.184112366 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ぶんしりょう: 309.4
- トポロジー分子極性表面積: 62.4
じっけんとくせい
- あんていせい: store cold
- ひせんこうど: +66.9° (c 1.0, CHCl3)
(9R)-9-Aminocinchonan-6'-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54660-100mg |
(9R)-(+)-9-AMino-cinchonan-6'-ol, Min. 90% |
960050-60-6 | 98%,99%e.e. | 100mg |
¥1448.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1717-50mg |
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90% |
960050-60-6 | min.90% | 50mg |
1054.0CNY | 2021-07-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906313-10mg |
(9R)-9-aMino-Cinchonan-6'-ol |
960050-60-6 | 98% | 10mg |
¥619.20 | 2022-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54660-50mg |
(9R)-(+)-9-AMino-cinchonan-6'-ol, Min. 90% |
960050-60-6 | 98%,99%e.e. | 50mg |
¥998.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1717-250mg |
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90% |
960050-60-6 | min.90% | 250mg |
4218CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1717-250mg |
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90% |
960050-60-6 | min.90% | 250mg |
4218.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1717-50mg |
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90% |
960050-60-6 | min.90% | 50mg |
1054CNY | 2021-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906313-50mg |
(9R)-9-aMino-Cinchonan-6'-ol |
960050-60-6 | 98% | 50mg |
¥2,475.00 | 2022-08-31 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0825-50mg |
(9R)-9-Aminocinchonan-6'-ol |
960050-60-6 | 98%,99%e.e. | 50mg |
¥964.2 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0825-100mg |
(9R)-9-Aminocinchonan-6'-ol |
960050-60-6 | 98%,99%e.e. | 100mg |
¥1446.3 | 2024-07-19 |
(9R)-9-Aminocinchonan-6'-ol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Boron tribromide Solvents: Dichloromethane
- Multisite organic-inorganic hybrid catalysts for the direct sustainable synthesis of GABAergic drugsAngewandte Chemie, 2014, 53(33), 8687-8690,
ごうせいかいろ 3
1.2 Reagents: Diethyl ether ; 5 min, -10 °C; 10 min, -10 °C; -10 °C → 25 °C; 20 min, 20 - 25 °C
1.3 Reagents: Ammonium hydroxide Solvents: Dichloromethane , Water ; 10 min, pH 9, 20 - 25 °C
- Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compoundsNature Protocols, 2013, 8(2), 325-344,
ごうせいかいろ 4
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 9
- Process for the preparation of Cinchona alkaloid derivatives and their use as catalysts, European Patent Organization, , ,
ごうせいかいろ 5
- Enantioselective 1,3-dipolar cycloaddition of cyclic enones catalyzed by multifunctional primary amines: beneficial effects of hydrogen bondingAngewandte Chemie, 2007, 46(40), 7667-7670,
(9R)-9-Aminocinchonan-6'-ol Raw materials
(9R)-9-Aminocinchonan-6'-ol Preparation Products
(9R)-9-Aminocinchonan-6'-ol 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
(9R)-9-Aminocinchonan-6'-olに関する追加情報
Recent Advances in the Study of (9R)-9-Aminocinchonan-6'-ol (CAS: 960050-60-6)
The compound (9R)-9-Aminocinchonan-6'-ol (CAS: 960050-60-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This alkaloid derivative, structurally related to cinchona alkaloids, exhibits unique pharmacological properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, mechanism of action, and potential applications in treating various diseases, including infectious diseases and neurological disorders.
One of the key breakthroughs in the study of (9R)-9-Aminocinchonan-6'-ol is the development of efficient synthetic routes. Researchers have reported a novel asymmetric synthesis method that yields high enantiomeric purity, which is critical for its biological activity. The synthetic approach involves a series of stereoselective transformations, including reductive amination and hydroxylation, to achieve the desired configuration. This advancement has facilitated further pharmacological evaluations and structure-activity relationship (SAR) studies.
In terms of its biological activity, (9R)-9-Aminocinchonan-6'-ol has demonstrated potent inhibitory effects against certain enzymes and receptors. For instance, recent in vitro studies have shown that it acts as a selective inhibitor of key enzymes involved in microbial pathogenesis, suggesting its potential as an antimicrobial agent. Additionally, its interaction with neuronal receptors has been explored, revealing its modulatory effects on neurotransmitter systems, which could be leveraged for treating neurological conditions such as Parkinson's disease and depression.
Another area of interest is the compound's pharmacokinetic properties. Recent preclinical studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate that (9R)-9-Aminocinchonan-6'-ol exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. However, challenges such as potential toxicity and off-target effects remain to be addressed in future research.
In conclusion, (9R)-9-Aminocinchonan-6'-ol (CAS: 960050-60-6) represents a promising molecule in the realm of medicinal chemistry. Its unique structural features and diverse biological activities underscore its potential as a therapeutic agent. Ongoing research aims to optimize its pharmacological profile and explore its clinical applications, paving the way for novel treatments in various medical fields.
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